(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine (1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 70749-06-3
VCID: VC7819038
InChI: InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1
SMILES: CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol

(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine

CAS No.: 70749-06-3

Cat. No.: VC7819038

Molecular Formula: C16H20N2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine - 70749-06-3

Specification

CAS No. 70749-06-3
Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
IUPAC Name (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine
Standard InChI InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1
Standard InChI Key BTHYVQUNQHWNLS-HOTGVXAUSA-N
Isomeric SMILES CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC
SMILES CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC
Canonical SMILES CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Stereochemistry

The systematic IUPAC name for the compound is (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine, reflecting its stereochemistry at the first and second carbon atoms . The (1S,2S) configuration denotes that both chiral centers adopt an S-configuration, a feature critical to its enantioselective behavior in catalytic applications. Alternative synonyms include 1s,2s-n1,n2-dimethyl-1,2-diphenylethane-1,2-diamine and methyl 1s,2s-2-methylamino-1,2-diphenylethyl amine, though the IUPAC name remains the most widely recognized .

Molecular Structure and Spectroscopic Data

The compound’s structure comprises two phenyl groups bonded to a central ethanediamine backbone, with methyl substituents on both nitrogen atoms. Key spectroscopic identifiers include:

  • Infrared Spectrum: Authentic IR spectra confirm the presence of N-H and C-N stretching vibrations, consistent with secondary amine groups .

  • SMILES Notation: CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC .

  • InChI Key: BTHYVQUNQHWNLS-HOTGVXAUSA-N .

The specific rotation ([α]D20=49.50[\alpha]_D^{20} = −49.50^\circ) underscores its chiral nature, which is pivotal for its role in asymmetric synthesis .

Synthesis and Purification

Purification and Quality Control

Commercial samples from suppliers like ACROS Organics and Thermo Scientific report purities of 99% and ≥95%, respectively . Purification typically involves recrystallization from solvents such as methanol or ethanol, followed by chromatographic techniques to isolate the enantiomerically pure form. Analytical methods include:

  • Melting Point Analysis: 48.0–51.0°C .

  • Chiral HPLC: To verify enantiomeric excess.

Physicochemical Properties

Thermal and Optical Properties

PropertyValueSource
Melting Point48.0–51.0°C
Specific Rotation (α\alpha)49.50−49.50^\circ (c=2, MeOH)
Molecular Weight240.35 g/mol

Solubility and Stability

The compound is sparingly soluble in water but exhibits good solubility in polar organic solvents such as methanol, ethanol, and dichloromethane. Stability data suggest that it should be stored under inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent decomposition .

Applications in Catalysis and Organic Synthesis

Asymmetric Catalysis

The compound’s rigid chiral framework makes it an effective ligand in transition-metal-catalyzed reactions. For example, it has been employed in:

  • Enantioselective Hydrogenation: Facilitating the reduction of ketones to alcohols with high enantiomeric excess .

  • Cross-Coupling Reactions: Enhancing selectivity in Suzuki-Miyaura and Heck reactions .

Hazard CategoryGHS CodeSource
Acute Toxicity (Oral)Category 4
Skin Corrosion/IrritationCategory 1B
Serious Eye DamageCategory 1

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